17-Epiestriol-d5 is a deuterated derivative of the natural estrogen metabolite 17-epiestriol, which is a potent estrogenic compound. The presence of deuterium atoms in its structure allows for enhanced stability and tracking in biological studies. This compound plays a crucial role in research related to hormonal therapies and the metabolism of estrogens in the human body.
17-Epiestriol-d5 is synthesized from natural steroid precursors, often involving complex organic chemistry techniques. It can be obtained from various suppliers specializing in stable isotope-labeled compounds, such as LGC Standards and C/D/N Isotopes, which provide high-purity materials for scientific research.
This compound falls under the category of steroid hormones and estrogen metabolites, specifically classified as a stable isotope-labeled hormone. Its molecular formula is , and it has a molecular weight of approximately 293.41 g/mol.
The synthesis of 17-epiestriol-d5 typically involves the following methods:
The synthesis process must be carefully controlled to ensure high yields and purity, often monitored by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the incorporation of deuterium and the integrity of the steroid structure.
The molecular structure of 17-epiestriol-d5 features a steroid backbone with hydroxyl groups that contribute to its estrogenic activity. The specific arrangement of carbon atoms and functional groups is critical for its biological function.
O[C@H]1[C@@]2(C)CC([H])[C@@]3([2H])[C@@]([C@]2([H])C[C@H]1O)([H])C([2H])([2H])C([2H])([2H])C4=CC(O)=CC=C43
This notation describes the stereochemistry and connectivity of atoms within the molecule, essential for understanding its reactivity and interactions with biological systems.
17-Epiestriol-d5 undergoes various chemical reactions typical for steroid compounds, including:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to study these reactions, allowing researchers to quantify metabolites and assess pharmacokinetic profiles.
The mechanism of action for 17-epiestriol-d5 primarily involves binding to estrogen receptors, which regulate gene expression related to reproductive functions and secondary sexual characteristics.
Research indicates that deuterated estrogens like 17-epiestriol-d5 exhibit similar binding affinities to estrogen receptors as their non-deuterated counterparts, allowing them to function effectively in biological assays while providing insights into metabolic pathways due to their isotopic labeling .
Relevant data on melting point, boiling point, and specific reactivity patterns are essential for practical applications but are often specific to individual synthesis batches.
17-Epiestriol-d5 is primarily used in:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3